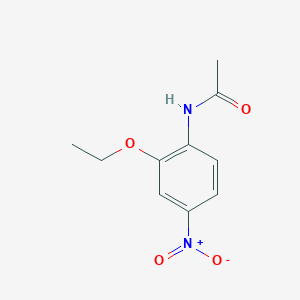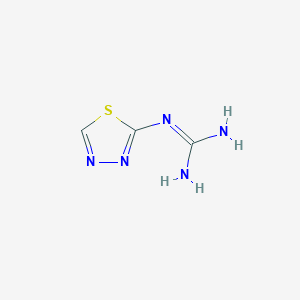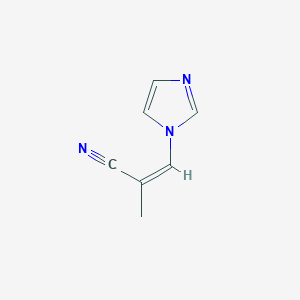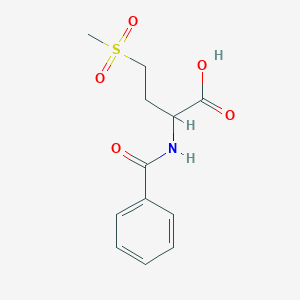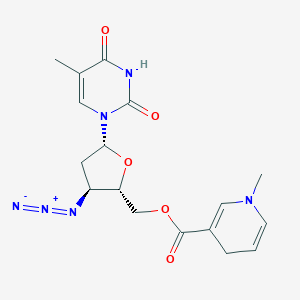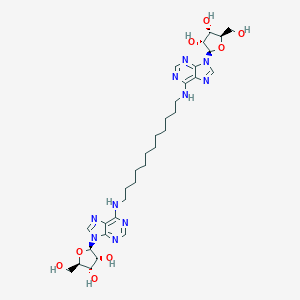
Bnadd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bnadd is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of Bnadd involves a complex process that requires expertise in organic chemistry. In
Mechanism of Action
Bnadd has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. It also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. Bnadd has been shown to bind to DNA and induce structural changes, which may contribute to its anticancer properties. In bioimaging, Bnadd acts as a fluorescent probe by binding to biomolecules and emitting fluorescence upon excitation.
Biochemical and Physiological Effects
Bnadd has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer therapy. Bnadd has also been shown to have low toxicity towards zebrafish embryos, indicating its potential use in environmental monitoring. However, further studies are needed to determine the long-term effects of Bnadd exposure.
Advantages and Limitations for Lab Experiments
Bnadd has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity towards normal cells, allowing for in vitro and in vivo studies. However, Bnadd has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may hinder its potential use in cancer therapy.
Future Directions
For research include further investigation of its potential use as a cancer therapy, fluorescent probe, and sensor, as well as determining its long-term effects on human health and the environment.
Synthesis Methods
The synthesis of Bnadd involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a strong base such as potassium hydroxide. The reaction yields a yellow crystalline product that is purified through recrystallization. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Bnadd has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Bnadd has also been studied for its potential use as a fluorescent probe in bioimaging. Additionally, Bnadd has been studied for its potential use as a sensor for detecting metal ions in environmental samples.
properties
CAS RN |
111863-65-1 |
|---|---|
Molecular Formula |
C32H48N10O8 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[12-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]dodecylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C32H48N10O8/c43-13-19-23(45)25(47)31(49-19)41-17-39-21-27(35-15-37-29(21)41)33-11-9-7-5-3-1-2-4-6-8-10-12-34-28-22-30(38-16-36-28)42(18-40-22)32-26(48)24(46)20(14-44)50-32/h15-20,23-26,31-32,43-48H,1-14H2,(H,33,35,37)(H,34,36,38)/t19-,20-,23-,24-,25-,26-,31-,32-/m1/s1 |
InChI Key |
UDFZRMFWXQQYTB-YHOFCQOESA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
synonyms |
is(N(6)-adenosyl)dodecane BNADD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






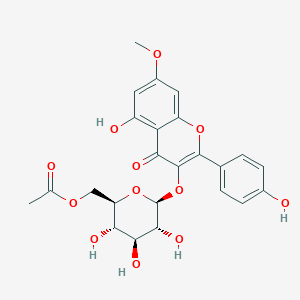
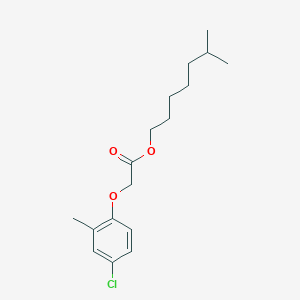
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

